Isomer-Specific H₂O₂ Radical Scavenging IC₅₀: p-Cresol Outperforms o-Cresol by ~50-Fold
In a direct, head-to-head comparison of the three cresol isomers, p-cresol (4-methylphenol) demonstrated an IC₅₀ of 10.16 µM for H₂O₂ scavenging, representing approximately 50-fold greater potency than o-cresol (IC₅₀ 502 µM) and approximately 1.5-fold lower potency than m-cresol (IC₅₀ 6.7 µM) [1]. For superoxide radical scavenging, p-cresol exhibited an IC₅₀ > 4,000 µM, compared to 282 µM for o-cresol and 153 µM for m-cresol, indicating a distinct isomer-specific selectivity profile across different reactive oxygen species (ROS) [1]. These quantitative differences arise from the para-position of the hydroxyl group, which modulates the molecule's redox potential and hydrogen-atom-donating capacity.
| Evidence Dimension | H₂O₂ scavenging IC₅₀ (concentration producing 50% inhibition) |
|---|---|
| Target Compound Data | p-Cresol: 10.16 µM |
| Comparator Or Baseline | o-Cresol: 502 µM; m-Cresol: 6.7 µM |
| Quantified Difference | p-Cresol is ~49.4-fold more potent than o-cresol; m-Cresol is ~1.5-fold more potent than p-cresol |
| Conditions | In vitro chemiluminescence assay measuring H₂O₂ scavenging activity; Food and Chemical Toxicology (2002) |
Why This Matters
For end-use applications requiring antioxidant functionality (e.g., preservative formulations, polymer stabilizer systems, or biomedical materials), the ~50-fold difference in H₂O₂ scavenging potency between p-cresol and o-cresol makes isomer identity the dominant determinant of functional performance; procurement of the incorrect isomer cannot be compensated by increasing concentration.
- [1] Yeung, S. Y., Lan, W. H., Huang, C. S., Lin, C. P., Chan, C. P., Chang, M. C., & Jeng, J. H. (2002). Scavenging property of three cresol isomers against H₂O₂, hypochlorite, superoxide and hydroxyl radicals. Food and Chemical Toxicology, 40(10), 1403–1413. DOI: 10.1016/S0278-6915(02)00102-3 View Source
